molecular formula C28H26Cl2N10Na2O8S2 B12700796 Disodium 4,4'-bis((4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate CAS No. 28950-66-5

Disodium 4,4'-bis((4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate

Cat. No.: B12700796
CAS No.: 28950-66-5
M. Wt: 811.6 g/mol
InChI Key: AOJDMXXNCHEOEF-SEPHDYHBSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium 4,4’-bis((4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is a chemical compound with the molecular formula C28H26Cl2N10Na2O8S2 and a molecular weight of 811.60 g/mol. It is commonly used as a fluorescent whitening agent in various industries, including textiles and paper .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 4,4’-bis((4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate involves the reaction of 4,4’-diamino-2,2’-stilbenedisulfonic acid with 4-chloro-6-morpholino-1,3,5-triazine under controlled conditions. The reaction typically occurs in an aqueous medium, and the product is isolated by precipitation and filtration.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is filtered, washed, and dried to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Disodium 4,4’-bis((4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the triazine rings can be substituted with other nucleophiles.

    Oxidation and Reduction: The stilbene moiety can undergo oxidation and reduction reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the triazine rings.

    Oxidation and Reduction: Products include oxidized or reduced forms of the stilbene moiety.

Scientific Research Applications

Disodium 4,4’-bis((4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent whitening agent in the synthesis of various materials.

    Biology: Employed in fluorescence microscopy and other imaging techniques.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Widely used in the textile and paper industries for its whitening properties.

Mechanism of Action

The compound exerts its effects through its ability to absorb ultraviolet light and re-emit it as visible blue light, which enhances the whiteness and brightness of materials . The molecular targets include the chromophores in the materials it is applied to, and the pathways involve the absorption and emission of light .

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4,4’-bis((4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate
  • Disodium 4,4’-bis((4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate

Uniqueness

Disodium 4,4’-bis((4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is unique due to its high efficiency as a fluorescent whitening agent and its stability under various conditions . Its morpholino and triazine groups contribute to its superior performance compared to similar compounds .

Properties

CAS No.

28950-66-5

Molecular Formula

C28H26Cl2N10Na2O8S2

Molecular Weight

811.6 g/mol

IUPAC Name

disodium;5-[(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C28H28Cl2N10O8S2.2Na/c29-23-33-25(37-27(35-23)39-7-11-47-12-8-39)31-19-5-3-17(21(15-19)49(41,42)43)1-2-18-4-6-20(16-22(18)50(44,45)46)32-26-34-24(30)36-28(38-26)40-9-13-48-14-10-40;;/h1-6,15-16H,7-14H2,(H,41,42,43)(H,44,45,46)(H,31,33,35,37)(H,32,34,36,38);;/q;2*+1/p-2/b2-1+;;

InChI Key

AOJDMXXNCHEOEF-SEPHDYHBSA-L

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)Cl)N6CCOCC6)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+]

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)Cl)N6CCOCC6)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.